![molecular formula C27H32INO B028564 Tamoxifen methiodide CAS No. 107256-99-5](/img/structure/B28564.png)
Tamoxifen methiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tamoxifen methiodide is a quaternized derivative of tamoxifen, a well-known selective estrogen receptor modulator. This compound has been studied for its anticancer properties, particularly in breast cancer treatment. This compound is characterized by its permanent positive charge, which significantly alters its pharmacokinetic and pharmacodynamic properties compared to tamoxifen .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tamoxifen methiodide typically involves the quaternization of tamoxifen. One common method includes the reaction of tamoxifen with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like potassium carbonate to facilitate the quaternization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
Tamoxifen methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of de-methylated products.
Substitution: Formation of azide or thiol-substituted derivatives.
科学研究应用
Breast Cancer Treatment
TMI has demonstrated significant tumoricidal activity against MCF-7 human breast cancer cell lines in preclinical studies. In nude mice implanted with these cancer cells, TMI resulted in a mean reduction in tumor size by approximately 60% over six weeks . This rapid onset of action positions TMI as a promising candidate for breast cancer therapy.
Tissue Selectivity
Research indicates that TMI possesses tissue-selective actions, showing agonistic effects on bone while exhibiting antiestrogenic properties in uterine tissues. This selective activity is advantageous for patients at risk of osteoporosis or cardiovascular diseases, as it can provide protective effects in skeletal tissues without stimulating unwanted uterine growth .
Potential for Topical Delivery
Recent studies have explored the formulation of tamoxifen and its derivatives into topical applications to minimize systemic exposure and associated side effects. While TMI itself is not directly applied topically, insights from tamoxifen gel formulations suggest that similar approaches could be developed for TMI to enhance localized treatment efficacy while reducing systemic risks .
Combination Therapies
TMI's unique properties allow it to be considered in combination therapies with other anticancer agents. Its ability to act as an antagonist in certain tissues while providing agonistic benefits in others may help tailor treatment regimens that maximize therapeutic outcomes while minimizing adverse effects .
Case Studies and Research Findings
作用机制
Tamoxifen methiodide exerts its effects by competitively inhibiting estrogen binding to its receptor. This inhibition leads to a decrease in tumor growth factors and an increase in sex hormone-binding globulin. The compound’s permanent positive charge reduces its ability to cross the blood-brain barrier, resulting in lower central nervous system activity and reduced side effects .
相似化合物的比较
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Endoxifen: A potent metabolite of tamoxifen with similar estrogen receptor modulating activity.
4-Hydroxytamoxifen: Another active metabolite of tamoxifen with high affinity for estrogen receptors
Uniqueness
Tamoxifen methiodide is unique due to its permanent positive charge, which significantly alters its pharmacokinetics and pharmacodynamics. This modification results in lower brain uptake and reduced estrogenic activity in the uterus, making it a potentially safer alternative for long-term use in cancer therapy .
生物活性
Tamoxifen methiodide (TMI) is a quaternized derivative of tamoxifen, which is primarily recognized for its role as a selective estrogen receptor modulator (SERM) in breast cancer treatment. Unlike its parent compound, TMI exhibits distinct biological activities and pharmacokinetic properties that make it a subject of interest in cancer research.
This compound operates through several mechanisms:
- Estrogen Receptor Modulation : TMI binds to estrogen receptors but demonstrates significantly lower estrogenic activity in the uterus compared to tamoxifen, suggesting a potentially reduced risk of uterine cancer .
- Tumoricidal Activity : TMI has shown substantial dose-dependent tumoricidal effects against MCF-7 human breast cancer cells implanted in nude mice, achieving a mean tumor size reduction of approximately 60% over six weeks .
- Limited Brain Uptake : One of the notable pharmacokinetic properties of TMI is its very low brain uptake compared to tamoxifen, which may reduce central nervous system side effects associated with tamoxifen therapy .
In Vivo Studies
A study evaluated the anticancer action of TMI in a breast cancer model. The results indicated that TMI exhibited rapid onset tumoricidal activity, effectively reducing tumor size in treated mice. The study highlighted the potential for TMI to be developed as a therapeutic agent with fewer side effects related to estrogenic activity in non-target tissues .
Comparative Efficacy
In comparison to tamoxifen, TMI's lower estrogenic activity suggests it may offer therapeutic benefits without some of the adverse effects associated with traditional tamoxifen therapy. For instance, while tamoxifen is linked to an increased risk of uterine cancer, TMI's reduced estrogenicity could mitigate this risk .
Case Studies and Clinical Implications
Case Study: Efficacy in Tamoxifen-Resistant Breast Cancer
A cross-sectional study investigated the metabolic and hypoxic pathways associated with tamoxifen resistance in breast cancer patients. While this study primarily focused on tamoxifen, it underscores the importance of exploring alternative compounds like TMI for patients who exhibit resistance to standard treatments. The identification of biomarkers related to resistance may help tailor therapies involving TMI for better outcomes .
Data Summary
Characteristic | Tamoxifen | This compound (TMI) |
---|---|---|
Estrogenic Activity | Moderate | Low |
Tumor Reduction (MCF-7) | Variable | 60% reduction over 6 weeks |
Brain Uptake | Higher | Very low |
Uterine Cancer Risk | Increased | Reduced |
属性
CAS 编号 |
107256-99-5 |
---|---|
分子式 |
C27H32INO |
分子量 |
513.5 g/mol |
IUPAC 名称 |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C27H32NO.HI/c1-5-26(22-12-8-6-9-13-22)27(23-14-10-7-11-15-23)24-16-18-25(19-17-24)29-21-20-28(2,3)4;/h6-19H,5,20-21H2,1-4H3;1H/q+1;/p-1/b27-26-; |
InChI 键 |
PXJJOGITBQXZEQ-JTHROIFXSA-M |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |
手性 SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C)/C3=CC=CC=C3.[I-] |
规范 SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |
同义词 |
tamoxifen methiodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。